4-Chloro-2,3-dihydrofuro[2,3-b]pyridine: Structural Profiling and Synthetic Utility in Drug Discovery
4-Chloro-2,3-dihydrofuro[2,3-b]pyridine: Structural Profiling and Synthetic Utility in Drug Discovery
Executive Summary
The identification and optimization of privileged heterocyclic scaffolds are foundational to modern drug discovery. 4-Chloro-2,3-dihydrofuro[2,3-b]pyridine (CAS: 1781625-63-5) has emerged as a highly versatile, bifunctional building block. Combining the hydrogen-bonding capacity of a pyridine ring with the sp³-enriched character of a saturated furan, this scaffold serves as a potent bioisostere for indoles, azaindoles, and benzofurans[1].
This technical guide provides an in-depth analysis of its physicochemical properties, its mechanistic rationale in medicinal chemistry (particularly in kinase inhibition), and field-proven experimental protocols for its vectorization.
Physicochemical Profiling & Structural Elucidation
Understanding the exact physicochemical parameters of 4-Chloro-2,3-dihydrofuro[2,3-b]pyridine is critical for predicting its behavior in both synthetic workflows and biological systems. The fused bicyclic system features an electron-deficient pyridine ring and a 2,3-dihydrofuran ring. The saturation at the 2,3-position introduces a slight pucker to the furan ring, breaking strict planarity. This increases the fraction of sp³ carbons (Fsp³), a metric strongly correlated with improved aqueous solubility and reduced off-target promiscuity in clinical candidates.
Quantitative Data Summary
| Property | Value |
| Chemical Name | 4-Chloro-2,3-dihydrofuro[2,3-b]pyridine |
| CAS Registry Number | 1781625-63-5[2] |
| Molecular Formula | C7H6ClNO[2] |
| Molecular Weight | 155.58 g/mol [2] |
| Exact Mass | ~155.01 Da[3] |
| Canonical SMILES | ClC1=CC=NC2=C1CCO2[4] |
| InChI Key | InChI=1S/C7H6ClNO/c8-6-1-3-9-7-5(6)2-4-10-7/h1,3H,2,4H2[4] |
| Predicted Boiling Point | 256.0 ± 40.0 °C[5] |
| Predicted Density | 1.355 ± 0.06 g/cm³[5] |
Mechanistic Rationale in Medicinal Chemistry
The furo[2,3-b]pyridine core is heavily utilized in the development of targeted therapeutics, particularly in oncology and immunology[6]. Its utility is driven by specific structural interactions:
-
Hinge-Binding Capability: The basic nitrogen of the pyridine ring acts as a potent hydrogen bond acceptor. In the context of ATP-competitive kinase inhibitors, this nitrogen frequently interacts with the backbone amides of the kinase hinge region (e.g., Met85 in CDK2 or Met265 in IRAK4)[6][7].
-
C4-Halogen Vectorization: The chlorine atom at the C4 position is strategically located. When the bicyclic core binds to the hinge region, the C4 vector typically projects outward toward the solvent-exposed region or into adjacent selectivity pockets. Furthermore, because the chlorine is situated on an electron-deficient pyridine ring, it is highly activated toward Nucleophilic Aromatic Substitution (SNAr) and transition-metal-catalyzed cross-coupling[8].
-
Biological Targets: Derivatives of this scaffold have demonstrated potent in vitro activity against a variety of targets, including tubulin polymerization, Lck, Akt1, and CDK2 (implicated in cancer cell proliferation), as well as IRAK4 (a key regulator of the innate immune response and inflammation)[6][7].
Pharmacological Trajectory & Workflow
The logical progression from raw scaffold to bioactive lead involves precise chemical modifications that translate into downstream biological effects. The diagram below illustrates the pathway from the native 4-Chloro-2,3-dihydrofuro[2,3-b]pyridine scaffold to its ultimate pharmacological modulation.
Caption: Pharmacological workflow mapping the C4-vectorization of the scaffold to downstream kinase inhibition.
Experimental Workflow: Functionalization via C4-Cross Coupling
To leverage the C4 position for drug discovery, Palladium-catalyzed Suzuki-Miyaura cross-coupling is the gold standard. The following protocol provides a self-validating system designed to ensure high yields while preventing catalyst degradation.
Protocol: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling at C4
Objective: To install an aryl/heteroaryl pharmacophore at the C4 position, replacing the chlorine atom.
Materials:
-
4-Chloro-2,3-dihydrofuro[2,3-b]pyridine (1.0 eq)
-
Aryl/Heteroaryl boronic acid (1.2 eq)
-
Pd(dppf)Cl₂·CH₂Cl₂ (0.05 eq)
-
K₂CO₃ (2.0 eq)
-
1,4-Dioxane / H₂O (4:1 v/v, degassed)
Step-by-Step Methodology:
-
Reagent Preparation & Inert Atmosphere: In an oven-dried Schlenk flask equipped with a magnetic stir bar, charge 4-Chloro-2,3-dihydrofuro[2,3-b]pyridine (1.0 mmol) and the desired aryl boronic acid (1.2 mmol).
-
Catalyst and Base Loading: Add finely milled K₂CO₃ (2.0 mmol) and the pre-catalyst Pd(dppf)Cl₂·CH₂Cl₂ (0.05 mmol). Causality: The dppf ligand provides a large bite angle, which accelerates the reductive elimination step. This is crucial when coupling electron-deficient heterocyclic systems that otherwise stall at the Pd(II) intermediate.
-
Solvent Addition & Degassing: Add 5 mL of a rigorously degassed 1,4-Dioxane/H₂O (4:1) mixture. Causality: Water is essential to dissolve the inorganic base and generate the reactive palladium-hydroxo intermediate, which undergoes transmetalation significantly faster than the halide complex. Degassing prevents the oxidative homocoupling of the boronic acid and protects the active Pd(0) species from degradation.
-
Reaction Execution: Seal the flask and heat the biphasic mixture to 90 °C for 4–6 hours under a positive pressure of N₂.
-
Self-Validating Analytical Monitoring: Sample 10 µL of the organic layer, dilute in 1 mL of LC-MS grade MeCN, and analyze via LC-MS. Validation Check: The reaction is deemed complete when the characteristic isotopic doublet of the starting material (m/z 156/158 [M+H]⁺, 3:1 ratio indicative of a single chlorine atom) is fully depleted, replaced by the exact mass of the coupled product.
-
Workup & Purification: Cool the mixture to room temperature, dilute with EtOAc (15 mL), and wash with brine (3 × 10 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).
References[3] Chemsrc. "(2-oxo-1,2-diphenylethyl) 2-dodecylbenzenesulfonate" (Contains exact mass and related compound indexing for 1781625-63-5). Available at: https://www.chemsrc.com/en/cas/111264-00-7_1028555.html[4] Fluorochem. "4-CHLORO-2,3-DIHYDROFURO[2,3-B]PYRIDINE". Available at: https://www.fluorochem.co.uk/Products/Details/1781625-63-5[2] ChemicalBook. "Furo[2,3-b]pyridine, 4-chloro-2,3-dihydro- (1781625-63-5)". Available at: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB82928096.htm[5] ChemicalBook. "Furo[2,3-b]pyridine, 4-chloro-2,3-dihydro- CAS#: 1781625-63-5 Physical Properties". Available at: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB82928096.htm[6] BenchChem. "Application Notes and Protocols for Furo[2,3-b]pyridine Derivatives in Medicinal Chemistry". Available at: https://www.benchchem.com/application-notes/furo23-bpyridine[7] MDPI - Molecules. "Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity". Available at: https://www.mdpi.com/1420-3049/26/13/3923[1] IntechOpen. "Fused Pyridine Derivatives: Synthesis and Biological Activities". Available at: https://www.intechopen.com/chapters/84048[8] ResearchGate / Discover Chemistry. "Recent advances in the synthesis of furo[2,3-b]pyridine derivatives through novel domino annulations". Available at: https://link.springer.com/article/10.1007/s43938-025-00042-x
Sources
- 1. Fused Pyridine Derivatives: Synthesis and Biological Activities | IntechOpen [intechopen.com]
- 2. Furo[2,3-b]pyridine, 4-chloro-2,3-dihydro- CAS#: 1781625-63-5 [chemicalbook.com]
- 3. CAS#:111264-00-7 | (2-oxo-1,2-diphenylethyl) 2-dodecylbenzenesulfonate | Chemsrc [chemsrc.com]
- 4. fluorochem.co.uk [fluorochem.co.uk]
- 5. Furo[2,3-b]pyridine, 4-chloro-2,3-dihydro- CAS#: 1781625-63-5 [m.chemicalbook.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
